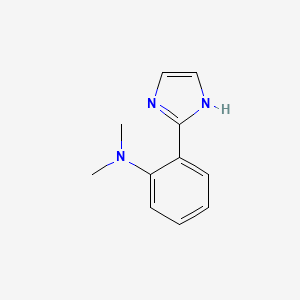
2-(1H-imidazol-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-2-yl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various substituted imidazoles, including 2-(1H-imidazol-2-yl)-N,N-dimethylaniline, which showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of microbial cell membranes.
Anticancer Properties
Another area of interest is the anticancer potential of imidazole derivatives. A recent investigation reported that compounds with imidazole moieties demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics . The study utilized various assays to assess cell viability and apoptosis induction.
Materials Science
Organic Electronics
Imidazole compounds have been explored as n-type dopants in organic semiconductors. The incorporation of this compound into polymer matrices has shown to enhance electrical conductivity significantly. In a study, thin films doped with this compound exhibited improved charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
| Property | Undoped Polymer | Doped with this compound |
|---|---|---|
| Conductivity (S/cm) | 4.6×10−7 | 1.5×10−4 |
| Maximum Operating Voltage (V) | 5 | 8 |
Catalysis
Multicomponent Reactions
The compound has been utilized in multicomponent reactions (MCRs) to synthesize complex organic molecules efficiently. A notable method involves the reaction of imidazole derivatives with aldehydes and isocyanides, yielding imidazopyrazine derivatives with high yields . This reaction benefits from the nucleophilicity of the nitrogen atom in the imidazole ring, facilitating the formation of new carbon-nitrogen bonds.
Case Study 1: Antimicrobial Activity
A study conducted on a series of imidazole derivatives, including this compound, assessed their efficacy against various pathogens. The results indicated that certain modifications to the imidazole ring enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Conductivity Enhancement
In research focused on organic electronics, thin films containing varying concentrations of this compound were tested for conductivity. The findings demonstrated that optimal doping levels significantly increased conductivity compared to undoped films, supporting its application in electronic devices .
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-6-4-3-5-9(10)11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13) |
Clave InChI |
IAPPEIBTSCHOJB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C2=NC=CN2 |
SMILES canónico |
CN(C)C1=CC=CC=C1C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















